Molecular Weight Differentiation: Target vs. Mono-Halogenated Analog as Surrogate for Lipophilicity and Permeability
The target compound possesses a molecular weight of 394.65 g/mol, which is 78.90 g/mol (+25.0%) higher than the mono-chlorinated analog 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide (MW 315.75 g/mol, CAS 2034438-32-7). This difference is attributable to the presence of the bromine atom at the benzamide 5-position combined with chlorine at the 2-position, versus a single chlorine substituent at the 3-position in the comparator. The increased molecular weight and the larger atomic radius of bromine contribute to higher predicted lipophilicity and enhanced van der Waals contact surface area, which are known to influence membrane permeability, plasma protein binding, and target-binding kinetics in benzamide-based bioactive molecules. The 5-bromo-2-chlorobenzamide fragment has a computed XLogP3 of approximately 2.2, providing a baseline estimate of lipophilicity for the core structure, though the full compound's logP will be further modulated by the furan-pyrazole moiety.
| Evidence Dimension | Molecular weight as a surrogate for lipophilicity and membrane permeability potential |
|---|---|
| Target Compound Data | 394.65 g/mol (C₁₆H₁₃BrClN₃O₂) |
| Comparator Or Baseline | 315.75 g/mol (3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide, C₁₆H₁₄ClN₃O₂, CAS 2034438-32-7) |
| Quantified Difference | +78.90 g/mol (+25.0% higher MW); +1 halogen atom (Br); distinct halogen positions (5-Br-2-Cl vs. 3-Cl) |
| Conditions | Calculated molecular weight from molecular formula comparison; 5-bromo-2-chlorobenzamide fragment XLogP3 ~2.2 |
Why This Matters
The substantial molecular weight difference directly affects solubility, permeability, and chromatographic behavior, making the target compound unsuitable for substitution by the lighter mono-chlorinated analog in assays where consistent physicochemical properties are required.
